1-((1-(1H-indole-5-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione
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Overview
Description
1-((1-(1H-indole-5-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a complex organic compound featuring an indole moiety, an azetidine ring, and a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(1H-indole-5-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Indole-5-carbonyl Intermediate: This step usually starts with the functionalization of indole, often through Friedel-Crafts acylation, to introduce the carbonyl group at the 5-position.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors, such as amino alcohols or halogenated intermediates.
Coupling Reactions: The indole-5-carbonyl intermediate is then coupled with the azetidine derivative using reagents like coupling agents (e.g., EDC, DCC) to form the desired azetidin-3-ylmethyl linkage.
Formation of Pyrrolidine-2,5-dione:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-((1-(1H-indole-5-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various quinonoid structures.
Reduction: The carbonyl groups can be reduced to alcohols or amines under appropriate conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and azetidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield quinones, while reduction of the carbonyl groups could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-((1-(1H-indole-5-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety, in particular, is known to interact with various biological targets, potentially modulating signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indole-3-carbonyl)pyrrolidine-2,5-dione: Similar structure but lacks the azetidine ring.
1-(1H-indole-5-carbonyl)pyrrolidine-2,5-dione: Similar structure but lacks the azetidine ring.
1-(1H-indole-5-carbonyl)azetidin-3-yl)methyl)succinimide: Similar structure but with a succinimide moiety instead of pyrrolidine-2,5-dione.
Uniqueness
The presence of both the azetidine ring and the pyrrolidine-2,5-dione moiety in 1-((1-(1H-indole-5-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione makes it unique. This combination of structural features may confer distinct biological activities and chemical reactivity, setting it apart from other similar compounds.
Properties
IUPAC Name |
1-[[1-(1H-indole-5-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-15-3-4-16(22)20(15)10-11-8-19(9-11)17(23)13-1-2-14-12(7-13)5-6-18-14/h1-2,5-7,11,18H,3-4,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEBRBDPSOGPFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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